molecular formula C20H16F3N7O2 B1662618 IP3K 抑制剂 CAS No. 519178-28-0

IP3K 抑制剂

货号 B1662618
CAS 编号: 519178-28-0
分子量: 443.4 g/mol
InChI 键: DDSBPUYZPWNNGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The IP3K inhibitor is a cell-permeable compound that acts as an effective inhibitor against the IP6K1/2/3-catalyzed conversion of InsP 6 . It was originally identified as a reversible, ATP-competitive inhibitor against the conversion of Ins (1,4,5)P 3 to Ins (1,3,4,5)P 4 by IP3K .


Synthesis Analysis

The PI3K selective inhibitor GDC-0941 was selected as a lead compound, and 28 thiophenyl-triazine derivatives with aromatic urea structures were synthesized based on scaffold hopping . KTC1101 was synthesized and characterized employing chemical synthesis, molecular modeling, Nuclear Magnetic Resonance (NMR), and mass spectrometry .


Molecular Structure Analysis

Molecular docking and dynamics approach was used for the identification of kinase inhibitors targeting PI3Kα . Two molecules, 6943 and 34100, were considered lead molecules and showed better results than the PI3K inhibitor Copanlisib in the docking assessment .


Physical And Chemical Properties Analysis

The phosphatidylinositol 3-kinase (PI3K) signaling pathway regulates cell survival, proliferation, migration, metabolism, and other vital cellular life processes .

科学研究应用

在血液系统恶性肿瘤中的应用

Patel 等人 (2013) 的一项研究探索了 IPI-145(一种强效 PI3K-δ,γ 抑制剂)在慢性淋巴细胞白血病 (CLL) 患者中的应用。该研究发现,在所检查的一系列剂量中,IPI-145 耐受性良好,并在复发/难治性 CLL 患者中显示出有希望的临床活性。这表明 IPI-145 作为 PI3K-δ,γ 抑制剂可能对治疗血液系统恶性肿瘤(特别是 CLL)有益 (Patel 等人,2013).

对肝细胞癌的疗效

Lee 等人 (2013) 合成了一种新型 PI3Kα 抑制剂 IPD-196,并评估了其对人肝细胞癌 (HCC) 细胞的抗癌作用。研究表明,IPD-196 有效抑制了下游 PI3K 效应器的磷酸化,诱导细胞周期停滞、凋亡并抑制人 HCC 细胞中的血管生成。这表明 IP3K 抑制剂作为 HCC 靶向治疗的潜力 (Lee 等人,2013).

抑制纤维瘤中的肿瘤微环境

Zhang 等人 (2019) 发现,唯一处于临床开发阶段的 PI3K-γ 抑制剂 IPI-549,当被封装在纳米颗粒中时,可显着降低肿瘤生长并延长小鼠胰腺癌和黑色素瘤模型的存活期。它通过减少肿瘤中的抑制性髓细胞和浆细胞来减少抑制性肿瘤微环境,表明其在治疗免疫抑制性肿瘤中的潜力 (Zhang 等人,2019).

在特发性肺纤维化中的作用

Mercer 等人 (2016) 研究了 GSK2126458(一种 PI3K/mTOR 抑制剂)在特发性肺纤维化 (IPF) 中的应用。他们发现,PI3K 通路激活在 IPF 的纤维灶中很明显。GSK2126458 抑制了 IPF 衍生的肺成纤维细胞中的 PI3K 信号传导和功能反应,并抑制了 IPF 肺组织中的 Akt 磷酸化。这将 PI3K 定位为 IPF 中有希望的治疗靶点 (Mercer 等人,2016).

参与双靶向癌症治疗

Shimizu 等人 (2012) 探索了涉及 PI3K/AKT/mTOR 和 RAS/MEK/ERK 通路在晚期癌症中的双靶向策略。他们发现,与抑制任一通路相比,双重抑制这两种通路可能表现出更好的疗效,表明 PI3K 抑制剂在癌症联合治疗中的潜在作用 (Shimizu 等人,2012).

安全和危害

Although several PI3K inhibitors have received approval from the Food and Drug Administration (FDA) for significant antitumor activity, frequent and severe adverse effects have greatly limited their clinical application . These toxicities are mostly on-target and immune-mediated .

未来方向

To increase efficacy while reducing the toxicity of PI3K inhibitors, future development of PI3K inhibitors should concentrate on isoform-selective PI3K inhibitors . The dysregulation of the PI3K/AKT/mTOR pathway can bypass the inhibitory effects of CDK 4/6 inhibitors and promote cell cycle progression, leading to disease progression despite treatment .

属性

IUPAC Name

6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSBPUYZPWNNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587903
Record name N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IP3K Inhibitor

CAS RN

519178-28-0
Record name N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TNP
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IP3K Inhibitor
Reactant of Route 2
Reactant of Route 2
IP3K Inhibitor
Reactant of Route 3
Reactant of Route 3
IP3K Inhibitor
Reactant of Route 4
Reactant of Route 4
IP3K Inhibitor
Reactant of Route 5
Reactant of Route 5
IP3K Inhibitor
Reactant of Route 6
Reactant of Route 6
IP3K Inhibitor

Citations

For This Compound
55
Citations
YT Chang, G Choi, YS Bae, M Burdett, HS Moon… - …, 2002 - Wiley Online Library
… Interestingly, the previously reported IP3K inhibitor doxorubucin did not show any Ca 2+ ion effect in either our experiment with HL60 cells or other experiments that used Jurkat cells.9 …
MC Sekar, K Shahiwala, L Leloup… - Journal of …, 2014 - ingentaconnect.com
Epidermal growth factor [EGF] mediated stimulation of its receptor in endothelial cell [EC] is accompanied by phosphorylation of the EGF-receptor [EGFR] and activation of …
Number of citations: 10 www.ingentaconnect.com
S Lee, BB Park, H Kwon, V Kim, JS Jeon… - Journal of Enzyme …, 2022 - Taylor & Francis
… TNP was first synthesised and characterised as an ATP-competitive IP3K inhibitorCitation 19 , but TNP was later found to have selective inhibitory activities towards IP6K (IC 50 = 0.47 …
Number of citations: 6 www.tandfonline.com
A Ottlecz, WJ Lukiw, H Buehler-Nurmi… - … & Visual Science, 2003 - iovs.arvojournals.org
… The IP3K inhibitor, LY294002 (Calbiochem) did not exert any significant inhibitory effect on tubular morphogenesis using the same dose-range. Neither of the compounds tested altered …
Number of citations: 0 iovs.arvojournals.org
MC Sekar, L Leloup, H Shao, A Wells - The FASEB Journal, 2009 - Wiley Online Library
… with EGF in presence and absence of IP3K inhibitor. Cell were lysed, and proteins … (15 min) was significantly inhibited by 10 µM IP3K inhibitor. Phospho-ERK was blocked by 36% in EC …
Number of citations: 0 faseb.onlinelibrary.wiley.com
B Kiec-Wilk, J Grzybowska-Galuszka… - Journal of Physiology …, 2010 - researchgate.net
… On the other hand Akt pathway inhibition resulted in an increase of Jagged-1 expression in the ciglitazone treated cells, but IP3K inhibitor did not affect the Notch-4 expression. We also …
Number of citations: 59 www.researchgate.net
JG Cui, WJ Lukiw, A Ottlecz… - … & Visual Science, 2004 - iovs.arvojournals.org
… In this study we examined the effects of the MEK inhibitor U0126 and the IP3K inhibitor LY294004 on the oxygen sensitive transcription factor (TF) hypoxia inducible factor–1–alpha (HIF…
Number of citations: 0 iovs.arvojournals.org
Z Li, Q He, C Wu, L Chen, F Bi, Y Zhou… - … and Biophysical Research …, 2019 - Elsevier
… In cultured neonatal mouse cardiomyocytes, Apelin (1 μmol/L) restored hypoxia-induced Kir2.1 down-regulation, which was abolished by IP3K inhibitor LY-294002. Additionally, Apelin …
Number of citations: 8 www.sciencedirect.com
B KIEC-WILK, J GRZYBOWSKA-GALUSZKA, A POLUS - jpp.krakow.pl
… On the other hand Akt pathway inhibition resulted in an increase of Jagged-1 expression in the ciglitazone treated cells, but IP3K inhibitor did not affect the Notch-4 expression. We also …
Number of citations: 0 www.jpp.krakow.pl
C Chen, XH Lu, S Yan, H Chai, Q Yao - Biochemical and biophysical …, 2005 - Elsevier
… The broad range protein kinase inhibitor staurosporine and IP3K inhibitor wortmannin significantly inhibited ritonavir-induced endothelial permeability (n = 4). RTV, ritonavir; SSR, …
Number of citations: 41 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。